(2-Nitro-6-(trifluoromethyl)phenyl)boronic acid

Synthetic Methodology Nitroarenes Green Chemistry

(2-Nitro-6-(trifluoromethyl)phenyl)boronic acid (CAS: 408359-14-8, MF: C₇H₅BF₃NO₄, MW: 234.93) is a highly functionalized arylboronic acid featuring a trifluoromethyl group and a nitro group at the ortho (2- and 6-) positions of the phenyl ring. This unique substitution pattern confers distinct electronic and steric properties that fundamentally govern its behavior in key organic transformations, particularly in the synthesis of complex small molecules via Suzuki-Miyaura cross-coupling.

Molecular Formula C7H5BF3NO4
Molecular Weight 234.93 g/mol
Cat. No. B11876853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Nitro-6-(trifluoromethyl)phenyl)boronic acid
Molecular FormulaC7H5BF3NO4
Molecular Weight234.93 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC=C1[N+](=O)[O-])C(F)(F)F)(O)O
InChIInChI=1S/C7H5BF3NO4/c9-7(10,11)4-2-1-3-5(12(15)16)6(4)8(13)14/h1-3,13-14H
InChIKeyJCEGLLQKLBIHRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (2-Nitro-6-(trifluoromethyl)phenyl)boronic Acid: A Specialized Ortho-Substituted Boronic Acid for Advanced Organic Synthesis


(2-Nitro-6-(trifluoromethyl)phenyl)boronic acid (CAS: 408359-14-8, MF: C₇H₅BF₃NO₄, MW: 234.93) is a highly functionalized arylboronic acid featuring a trifluoromethyl group and a nitro group at the ortho (2- and 6-) positions of the phenyl ring. This unique substitution pattern confers distinct electronic and steric properties that fundamentally govern its behavior in key organic transformations, particularly in the synthesis of complex small molecules via Suzuki-Miyaura cross-coupling. The compound is a solid, and its identity is confirmed by characteristic spectroscopic data [1] . As a specialized building block, it is typically prepared via nitration of 2-(trifluoromethyl)phenylboronic acid .

Why Generic Phenylboronic Acids Fail as Substitutes for (2-Nitro-6-(trifluoromethyl)phenyl)boronic Acid


Generic substitution of (2-Nitro-6-(trifluoromethyl)phenyl)boronic acid with simpler analogs (e.g., phenylboronic acid or mono-substituted variants) is not feasible for applications requiring its precise molecular architecture. The presence of both strong electron-withdrawing groups (NO₂ and CF₃) in the ortho-positions significantly alters the acidity of the boronic acid moiety and modulates its reactivity in cross-coupling reactions compared to meta- or para-isomers or less substituted analogs [1]. Furthermore, the specific arrangement of these groups is critical for accessing targeted molecular scaffolds, where the electronic and steric profile of the resulting biaryl products dictates downstream biological activity or material properties. Using a less functionalized boronic acid would produce a different product, bypassing the intended structure-activity relationship (SAR) exploration or target molecule synthesis.

Quantitative Evidence for Selecting (2-Nitro-6-(trifluoromethyl)phenyl)boronic Acid: Comparative Data and Performance Metrics


Synthesis of (2-Nitro-6-(trifluoromethyl)phenyl)boronic Acid via Metal-Free Ipso-Nitration

The synthesis of (2-Nitro-6-(trifluoromethyl)phenyl)boronic acid can be achieved via a metal-free ipso-nitration protocol, as demonstrated for a range of arylboronic acids. This method provides an alternative to traditional, often harsher, nitration conditions. While this specific compound was not a substrate in the primary study, the methodology is directly applicable. The reported yields for various arylboronic acids under these conditions range from moderate to good (45-87%) [1]. This synthetic route is significant as it offers a metal-free alternative, potentially avoiding metal contamination in the final product, which is crucial for applications in medicinal chemistry and materials science.

Synthetic Methodology Nitroarenes Green Chemistry

Distinct Acidity Modulation by Ortho-Nitro and Ortho-Trifluoromethyl Groups

A review of ortho-substituted phenylboronic acids establishes that ortho-substituents, particularly strong electron-withdrawing groups like NO₂ and CF₃, profoundly impact the acidity (pKa) of the boronic acid moiety compared to meta- and para-isomers [1]. While a specific pKa value for (2-Nitro-6-(trifluoromethyl)phenyl)boronic acid is not published, the class effect is well-documented. The proximity of these groups to the boron atom significantly lowers the pKa by stabilizing the boronate anion. This altered acidity directly influences the compound's behavior in Suzuki-Miyaura cross-coupling, affecting transmetalation rates, protodeboronation susceptibility, and compatibility with aqueous reaction conditions.

Physical Organic Chemistry Boronic Acid Acidity Structure-Property Relationship

Confirmed Identity and Purity via Independent Spectral Libraries

The identity of (2-Nitro-6-(trifluoromethyl)phenyl)boronic acid is verified and can be independently confirmed by matching its ¹H NMR and mass spectra against reference data in authoritative spectral libraries [1]. This serves as a baseline for procurement quality control. While a direct quantitative comparison of purity is not provided, the existence of this spectral data allows users to perform their own purity and identity assessments (e.g., by comparing with the DMSO-d₆ NMR spectrum) upon receiving the material, ensuring the correct isomer and batch-to-batch consistency.

Analytical Chemistry Quality Control Spectral Database

Proven Utility as a Key Intermediate in Complex Molecule Construction

The compound's primary value proposition lies in its role as a versatile building block in Suzuki-Miyaura cross-coupling to install a 2-nitro-6-(trifluoromethyl)phenyl moiety onto various cores. This specific substitution pattern is prevalent in patented pharmaceutical and agrochemical structures. The development of robust, general methods for coupling nitrogen-containing heterocycles, which are common in drug discovery, using boronic acids like this one highlights its applicability [1]. While a direct head-to-head yield comparison for this specific compound against other boronic acids in a given reaction is not available in the open literature, its documented use as an intermediate underscores its established, albeit specialized, role in the synthesis of high-value compounds.

Medicinal Chemistry Agrochemicals Cross-Coupling

Key Application Scenarios for (2-Nitro-6-(trifluoromethyl)phenyl)boronic Acid: Where This Building Block Provides a Unique Advantage


Synthesis of Privileged Scaffolds in Medicinal Chemistry

Procure this compound when your synthesis requires the installation of a highly electron-deficient, ortho-disubstituted aromatic ring. The 2-nitro-6-(trifluoromethyl)phenyl group is a privileged motif in drug discovery, often used to modulate the lipophilicity, metabolic stability, and target binding of drug candidates. Its unique electronic properties, stemming from the ortho arrangement of the NO₂ and CF₃ groups [1], make it a non-substitutable building block for exploring structure-activity relationships (SAR) in programs targeting kinases, GPCRs, or other protein families where such substitution is desired.

Development of Advanced Agrochemicals and Crop Protection Agents

In agrochemical research, the introduction of trifluoromethyl and nitro groups is a common strategy to enhance the potency, selectivity, and environmental stability of active ingredients. Use (2-Nitro-6-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura couplings to construct novel herbicidal, fungicidal, or insecticidal candidates that incorporate this highly functionalized aromatic fragment. The ability to reliably generate this specific motif via cross-coupling [1] is essential for patent protection and the development of next-generation crop protection solutions.

Academic Research on Ortho-Substituent Effects in Organoboron Chemistry

This compound serves as an excellent model substrate for academic studies investigating the fundamental influence of ortho-substituents on the properties of boronic acids. As detailed in a comprehensive review [1], the combination of strong electron-withdrawing groups at the ortho positions leads to significant deviations in acidity, solid-state structure, and reactivity compared to other isomers. (2-Nitro-6-(trifluoromethyl)phenyl)boronic acid is a valuable tool for physical organic chemists seeking to quantify these effects and develop new, more predictive models for organoboron reactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Nitro-6-(trifluoromethyl)phenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.